molecular formula C18H27N5O5 B135105 2-(2-Cyclohexylethoxy)adenosine CAS No. 131933-18-1

2-(2-Cyclohexylethoxy)adenosine

Cat. No. B135105
M. Wt: 393.4 g/mol
InChI Key: VHMUQIWMOXQFBP-LSCFUAHRSA-N
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Description

2-(2-Cyclohexylethoxy)adenosine is a derivative of adenosine, which is a nucleoside and a building block of RNA that plays several important roles in biochemistry, including energy transfer—as adenosine triphosphate (ATP) and adenosine diphosphate (ADP)—and in signal transduction as cyclic adenosine monophosphate (cAMP). The modification of adenosine's structure can lead to changes in its biological activity, making such derivatives interesting targets for drug design and therapeutic applications.

Synthesis Analysis

The synthesis of adenosine analogues with various substitutions has been explored to study their biological activities and potential therapeutic uses. For instance, a new class of adenosine analogues with 1,2-disubstituted carbocycles has been synthesized, demonstrating that the construction of the base on the amino group of cis-(2-aminocyclohexyl)methanol was more efficient than the Mitsunobu condensation approach for obtaining cis stereochemistry . This indicates that the synthesis of 2-(2-Cyclohexylethoxy)adenosine would likely involve strategic choices in the synthetic route to ensure the desired stereochemistry and functional group placement.

Molecular Structure Analysis

The molecular structure of adenosine analogues is crucial in determining their biological activity. For example, the crystal structure of 2′-deoxy-3′,5′-di-O-acetyl adenosine has been determined, showing that the adenine bases form one-dimensional chains through hydrogen bonding . This information is valuable for understanding how modifications like the addition of a 2-cyclohexylethoxy group might affect the molecule's conformation and, consequently, its interaction with biological targets.

Chemical Reactions Analysis

Adenosine analogues can participate in various chemical reactions, which are essential for their biological function and potential as therapeutic agents. For example, 2'-deoxy-8,2'-methylene-cycloadenosine, a carbon-bridged cycloadenosine, was synthesized and found to be a substrate for adenosine deaminase, although with a much lower Vmax compared to adenosine . This suggests that the introduction of a cyclohexylethoxy group could also impact the reactivity of the molecule with enzymes and other biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of adenosine derivatives are influenced by their molecular structure. The synthesis of cyclohexenylnucleosides, which have similar structural properties to a saturated five-membered furanose ring, has been reported, and these compounds have shown good hydrolytic stability . This implies that 2-(2-Cyclohexylethoxy)adenosine might also exhibit stability, which is an important consideration for its potential therapeutic use. Additionally, the conformational preferences of adenosine derivatives in solution have been studied using high-resolution proton nuclear magnetic resonance (NMR), which provides insights into their behavior in biological systems .

Scientific Research Applications

Adenosine Analogs as Molecular Probes

Adenosine analogs, such as 2-aminopurine, have been widely used as fluorescent probes to study protein-induced local conformational changes in DNA. The fluorescence properties of these analogs are sensitive to the local environment, making them valuable tools for understanding DNA structure and dynamics. The study by Rachofsky, Osman, and Ross (2001) investigates how environmental factors affect the fluorescence of 2-aminopurine, providing insights into DNA interactions and conformational changes (Rachofsky, Osman, & Ross, 2001).

Influence on Nucleic Acid Structures

Research on adenosine and its derivatives has shown significant effects on the stability of nucleic acid structures. For instance, the incorporation of specific adenosine derivatives into oligonucleotides has been demonstrated to affect the stability of duplex and quadruplex structures. Catalanotti et al. (2000) showed that 2'-Deoxy-8-(propyn-1-yl)adenosine influences the thermal stability of these structures, which is crucial for understanding DNA and RNA function and stability (Catalanotti et al., 2000).

Regulation of Inflammation

Adenosine plays a significant role in the modulation of the immune system, including the regulation of inflammation. The review by Haskó and Cronstein (2013) discusses how adenosine, acting through its receptors, modulates the function of neutrophils and monocytes/macrophages in inflammation. This highlights the therapeutic potential of targeting adenosine pathways in inflammatory disorders (Haskó & Cronstein, 2013).

Antiviral Applications

Acyclic nucleoside phosphonates (ANPs), analogs of adenosine monophosphates, have been studied for their antiviral properties. Sigel (2004) discusses the metal ion complexes of these nucleotide analogues and their implications for antiviral activity. This research is crucial for understanding the mechanism of action of antiviral drugs like Adefovir, an adenosine analog approved for hepatitis B therapy (Sigel, 2004).

Metabolic Regulation

Adenosine is a key regulator of metabolic processes within tissues. Borowiec et al. (2006) provide a broad characterization of adenosine's role as a metabolic regulator, detailing how it influences physiology and cell function across various types. This includes its impact on neurotransmission, secretion, proliferation, and cell death, underscoring the protective role of adenosine in stress conditions like ischemia (Borowiec et al., 2006).

Safety And Hazards

2-(2-Cyclohexylethoxy)adenosine is intended for R&D use only and not for medicinal, household, or other uses . Detailed safety data sheets should be consulted for handling and storage instructions .

properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMUQIWMOXQFBP-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927411
Record name 2-(2-Cyclohexylethoxy)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclohexylethoxy)adenosine

CAS RN

131933-18-1
Record name 2-(2-Cyclohexylethoxy)adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131933181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Cyclohexylethoxy)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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